N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide
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Overview
Description
N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is an intriguing compound, known for its complex structure and potential applications across various fields. This article delves into its synthetic routes, chemical behavior, and its role in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available 1-phenylpropylamine, thiadiazole derivatives, piperidine, and propargyl bromide.
Step-by-Step Synthesis
Step 1: : Formation of the thiadiazole ring through cyclization of a thiourea derivative.
Step 2: : Coupling of the 1-phenylpropylamine with the thiadiazole ring via amide bond formation.
Step 3: : Introduction of the prop-2-yn-1-yl group to the piperidine ring through alkylation.
Step 4: : Final assembly of the compound by coupling the substituted piperidine with the thiadiazole intermediate.
Reaction Conditions: : These steps typically require controlled temperatures, inert atmospheres (e.g., nitrogen), and use of catalysts like palladium or copper.
Industrial Production Methods
Industrial methods would streamline the synthesis, often employing continuous flow reactions to enhance efficiency and yield while maintaining product purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at the alkyne moiety, forming carbonyl compounds or carboxylic acids.
Reduction: : The alkyne group can be reduced to alkenes or alkanes under hydrogenation conditions.
Substitution: : The thiadiazole ring and piperidine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: : Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: : Alkyl halides or sulfonates under basic conditions.
Major Products
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Hydrogenated derivatives like alkanes.
Substitution: : Substituted thiadiazoles and piperidines.
Scientific Research Applications
The compound finds utility in:
Chemistry: : Used as a building block for synthesizing more complex molecules, studying reaction mechanisms, and developing new synthetic methodologies.
Biology: : Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Potential therapeutic applications, such as in the development of new drugs targeting specific pathways.
Industry: : Utilized in the synthesis of specialty chemicals and advanced materials.
Mechanism of Action
Molecular Targets and Pathways
The mechanism by which N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide exerts its effects is intricate. It potentially interacts with multiple molecular targets, including enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(propyl)piperidine-4-carboxamide
N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(ethyl)piperidine-4-carboxamide
N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(methyl)piperidine-4-carboxamide
Uniqueness
This compound stands out due to its propargyl group, which confers unique reactivity and potential biological properties not observed in its non-propargyl analogs.
Conclusion
N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide is a multifaceted compound with a rich profile of synthetic methods, chemical reactions, and applications across various scientific domains. Its distinct structure lends it unique properties that continue to pique the interest of researchers in the fields of chemistry, biology, medicine, and industry.
Properties
IUPAC Name |
N-[5-(1-phenylpropyl)-1,3,4-thiadiazol-2-yl]-1-prop-2-ynylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N4OS/c1-3-12-24-13-10-16(11-14-24)18(25)21-20-23-22-19(26-20)17(4-2)15-8-6-5-7-9-15/h1,5-9,16-17H,4,10-14H2,2H3,(H,21,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSFSFPGMSKYPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=CC=C1)C2=NN=C(S2)NC(=O)C3CCN(CC3)CC#C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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